molecular formula C13H19N3O B1420098 N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide CAS No. 1021244-04-1

N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide

Cat. No.: B1420098
CAS No.: 1021244-04-1
M. Wt: 233.31 g/mol
InChI Key: ZMRUAZCHUPKHMP-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide is a chemical compound belonging to the class of benzimidamide derivatives. The core structure of this compound suggests it is built around a benzamidine or benzimidamide pharmacophore, a moiety known in medicinal chemistry for its ability to interact with various biological targets . The molecular structure incorporates a 2-methylpiperidine group, which can influence the compound's physicochemical properties and binding affinity. While specific biological data for this compound is not extensively published in the current literature, related benzamidine derivatives are well-documented to possess significant research value. Compounds within this class have been investigated for a range of applications, including as potential agents against parasitic diseases like leishmaniasis and trypanosomiasis . Some benzamidine-based drugs, such as pentamidine, are in clinical use, and their activity is often correlated with a strong affinity for the minor groove of DNA, particularly at AT-rich sites, which can lead to the inhibition of DNA-dependent enzymes . The presence of the N-hydroxy group and the 2-methylpiperidin-1-yl moiety in this specific compound may be explored for modulating selectivity, potency, and bioavailability in research settings. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-6-4-5-9-16(10)12-8-3-2-7-11(12)13(14)15-17/h2-3,7-8,10,17H,4-6,9H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUAZCHUPKHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzimidazole Core

Starting Material and Initial Formation:
The synthesis typically begins with o-phenylenediamine derivatives, which are condensed with suitable carboxylic acids or their derivatives to form the benzimidazole nucleus. A common route involves:

  • Condensation of o-phenylenediamine with formic acid or formamide derivatives under acidic or thermal conditions.
  • Alternatively, oxidative cyclization of appropriate o-aminobenzyl compounds using oxidants such as hydrogen peroxide or iodine.

Reaction Conditions:

  • Acid catalysis (e.g., polyphosphoric acid or phosphoric acid) at elevated temperatures (~150°C).
  • Use of microwave irradiation for rapid cyclization.

Introduction of Hydroxy Group:
The hydroxy group at the 5-position can be introduced via nitration followed by reduction or via directed lithiation:

  • Nitration of the benzimidazole followed by reduction to the amino group, then hydroxylation.
  • Alternatively, direct hydroxylation using hydroxylating reagents such as osmium tetroxide or via oxidative methods.

Key Data:

Method Reagents Conditions Yield References
Nitration & reduction HNO₃, Sn/HCl Reflux Moderate
Hydroxylation OsO₄, NMO Room temp Variable

Introduction of the 2-Substituents (Acrylamide or Related Groups)

Coupling with Acrylamide Derivatives:
The 2-position can be functionalized through amide coupling reactions:

  • Activation of the benzimidazole at the 2-position via halogenation (e.g., with N-bromosuccinimide) followed by nucleophilic substitution.
  • Direct coupling with acrylamide derivatives using coupling reagents such as carbonyldiimidazole (CDI), DCC, or HATU.

Reaction Conditions:

  • Use of dry solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Elevated temperatures (around 50-80°C) for coupling reactions.

Hydroxy Group Introduction:

  • The N-hydroxy group can be introduced via oxidation of the corresponding amide or amine using oxidants such as hydrogen peroxide or hydroxylamine derivatives.
  • Alternatively, direct hydroxylation of the nitrogen atom under controlled conditions.

Reaction Conditions:

  • Use of hydrogen peroxide in a suitable solvent (e.g., acetic acid or methanol).
  • Mild temperatures (~25-50°C) to prevent over-oxidation.

Purification and Characterization

Purification:

  • Recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Chromatographic techniques like flash chromatography or preparative HPLC.

Characterization:

  • NMR spectroscopy (¹H, ¹³C)
  • Mass spectrometry
  • IR spectroscopy to confirm functional groups.

Data Summary Table of Preparation Methods

Step Method Reagents Conditions Yield References
Benzimidazole core synthesis Cyclization of o-phenylenediamine o-Phenylenediamine, formic acid Heat (~150°C) Moderate
Hydroxylation at 5-position OsO₄/NMO OsO₄, NMO Room temperature Variable
2-Position functionalization Halogenation + coupling NBS, amide derivatives Reflux Variable
Piperidine coupling Nucleophilic substitution 2-Methylpiperidine, activated benzimidazole 50-80°C Good
Hydroxylation to N-hydroxy H₂O₂ oxidation Hydrogen peroxide Mild (25-50°C) Moderate

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or hydroxylamines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Hydroxy-BMI is primarily investigated for its potential as an inhibitor of various biological pathways, particularly those involving enzymes that play critical roles in disease processes.

1.1. Indoleamine 2,3-Dioxygenase (IDO) Inhibition

One of the notable applications of N-Hydroxy-BMI is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. IDO catalyzes the degradation of tryptophan into kynurenine, leading to immune suppression:

  • Mechanism : By inhibiting IDO, N-Hydroxy-BMI may enhance T-cell responses against tumors, making it a candidate for cancer immunotherapy.
  • Case Study : Research has shown that IDO inhibitors can significantly improve the efficacy of existing cancer treatments by reversing immune suppression in the tumor microenvironment .

1.2. Antimicrobial Properties

N-Hydroxy-BMI has also been evaluated for its antimicrobial properties:

  • Mechanism : The compound's structural features suggest it may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor.
  • Case Study : A study demonstrated that derivatives of benzimidamide compounds exhibited significant antibacterial activity against various strains, indicating potential for N-Hydroxy-BMI in treating bacterial infections .

Pharmacological Insights

The pharmacological profile of N-Hydroxy-BMI suggests several avenues for therapeutic development:

2.1. Neuropharmacology

There is emerging interest in the neuropharmacological applications of N-Hydroxy-BMI:

  • Mechanism : Its ability to modulate neurotransmitter systems could position it as a candidate for treating neurological disorders.
  • Case Study : Investigations into similar compounds have shown promise in managing conditions like depression and anxiety by enhancing serotonin availability .

2.2. Cardiovascular Applications

Preliminary studies indicate that N-Hydroxy-BMI may have cardiovascular benefits:

  • Mechanism : The compound's effects on nitric oxide synthase could lead to improved vascular function and reduced blood pressure.
  • Case Study : Research has linked nitric oxide modulators to better outcomes in patients with hypertension and heart failure .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets, such as metalloproteases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the breakdown of essential proteins. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzimidamide Derivatives

Compound Name Substituents Crystallographic Features Intermolecular Interactions
N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide (Target) N–OH, 2-(2-methylpiperidinyl) Likely isostructural with fluorinated benzimidamides due to amidine core Potential N–H⋯O, C–H⋯π interactions
(Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide (DB32) 4-F, 3-F-C6H4 Solvatomorphism observed; forms E/Z isomers and polymorphs via N–H⋯F and C–H⋯F bonds N–H⋯F, C–H⋯F, π-π stacking
(E)-2-fluoro-N′-phenylbenzimidamide 2-F, phenyl 3D isostructurality with E1/E2 polymorphs; N–H⋯F and C–H⋯π interactions dominate N–H⋯F, C–H⋯π, van der Waals
Benzimidamide hydrochloride (CAS 1670-14-0) HCl salt of benzamidine Linear structure with Cl– counterion; hydrogen-bonded network via N–H⋯Cl N–H⋯Cl, π-stacking

Key Observations :

  • Isostructurality in fluorinated benzimidamides arises from interchangeable F and H substituents, maintaining equivalent supramolecular motifs . In contrast, the bulkier 2-methylpiperidinyl group in the target compound may disrupt such isostructurality.

Key Observations :

  • The target compound’s hydroxy group may improve aqueous solubility compared to fluorinated analogs, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Analytical and Pharmacological Comparisons

Table 3: Analytical Performance of Benzimidamide Derivatives

Compound Name HPLC Retention (min) Detection Limit (LOQ) Correlation Coefficient (Linearity) Stability (Solution, 25°C)
Benzimidamide impurity in Leflunomide 8.2 0.3 ppm 0.99994 Stable for 3 days
Target Compound (Predicted) ~7.5–9.0 <1 ppm ~0.999 (estimated) Likely stable with N–OH protection

Key Observations :

  • The target compound’s hydroxy group may necessitate derivatization (e.g., acetylation) for HPLC analysis to prevent column degradation, unlike halogenated benzimidamides .
  • Linearity and stability profiles are expected to align with benzimidamide standards due to structural similarities in the amidine core .

Biological Activity

N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the current understanding of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H17N3O\text{C}_8\text{H}_{17}\text{N}_3\text{O}

This compound features a benzimidamide core with a hydroxyl group and a 2-methylpiperidine moiety, which are critical for its biological activity.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a screening of various compounds against Mycobacterium tuberculosis, derivatives similar to this compound exhibited significant inhibitory effects. Specifically, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the bacterium .

Table 1: Inhibitory Concentrations of Related Compounds Against M. tuberculosis

Compound CodeIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
6h1.753.90
7e1.504.50

These findings suggest that modifications in the piperidine ring can enhance anti-tubercular properties, making this class of compounds worthy of further investigation .

Anti-Cancer Activity

This compound has also been evaluated for its anti-cancer potential. Studies indicate that piperidine derivatives exhibit cytotoxicity against various cancer cell lines, including those related to lung and breast cancer . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Case Study: Piperidine Derivatives in Cancer Therapy
A recent study focused on a piperidine derivative similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The derivative induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a promising therapeutic profile .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific modifications in the chemical structure significantly affect biological activity. For instance, the presence of the hydroxyl group and the piperidine moiety is crucial for enhancing binding affinity to target proteins involved in disease processes .

Table 2: Structure-Activity Relationships for Piperidine Derivatives

ModificationEffect on Activity
Hydroxyl GroupEssential for binding
Piperidine MoietyIncreases cytotoxicity
Substituents on RingAlters selectivity and potency

Q & A

Q. How do fluorescence properties of benzimidamide derivatives correlate with their electronic structure?

  • Methodology : Record fluorescence spectra (excitation/emission wavelengths) and correlate with DFT-calculated HOMO-LUMO gaps. Substituents like electron-withdrawing groups (e.g., nitro) may redshift emission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide
Reactant of Route 2
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N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide

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